Trazodone Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044626 | |
| Record name | Trazodone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25332-39-2, 19666-36-5 | |
| Record name | Trazodone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone hydrochloride | |
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| Record name | Trazodone hydrochloride | |
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| Record name | Trazodone hydrochloride | |
| Source | EPA DSSTox | |
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| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRAZODONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8ZO8LRNM | |
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Preparation Methods
Nucleophilic Substitution with Piperazine Derivatives
The foundational synthesis involves reacting N-(3-chlorophenyl)-N'-(3-chloropropyl)piperazine hydrochloride with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in isopropyl alcohol (IPA) under alkaline conditions. Critical parameters include:
-
Molar Ratios : A 1:1.5 ratio of triazolone to piperazine derivative maximizes intermediate formation.
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Catalysis : Sodium hydroxide or potassium carbonate accelerates the reaction, achieving reflux completion within 6–8 hours.
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Impurity Control : Post-reaction heat filtration at 70–80°C removes unreacted N-(3-chlorophenyl)piperazine, reducing residual impurities to <0.1%.
Hydrochloride Salt Formation
Trazodone free base is treated with 12N hydrochloric acid in ethanol or IPA at 0–5°C to precipitate the hydrochloride salt. This low-temperature crystallization minimizes thermal degradation, yielding 85% purity with >99.9% HPLC purity.
Table 1: Comparative Synthesis Methods
Purification and Impurity Mitigation
Azeotropic Distillation Elimination
Traditional methods required azeotropic distillation to remove water from organic phases, increasing energy costs and process time. The improved protocol replaces this with direct phase separation using potassium carbonate-saturated aqueous solutions, cutting purification time by 40%.
Alkylating Substance Reduction
Purified this compound must contain <15 ppm of genotoxic alkylating agents (e.g., 3-chloropropyl derivatives). Washing the organic phase with 0.1M sodium thiosulfate reduces these impurities to 8–12 ppm, meeting ICH Q3A guidelines.
Tablet Formulation and Stability
Dual Granulation Technique
To prevent oxidative discoloration, a split granulation method is employed:
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Drug-Loaded Granules : this compound is blended with 30–50% microcrystalline cellulose and granulated using 5% polyvinylpyrrolidone (PVP) binder.
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Blank Granules : Remaining excipients (lactose, pregelatinized starch) are granulated separately to avoid drug-excipient interactions.
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Combined Compression : Sieved granules (16-mesh) are mixed and compressed at 15–20 kN, achieving tablet hardness of 50–60 N.
Table 2: Granule Flow Properties
Oxidative Stability Enhancements
Incorporating 0.02% butylated hydroxytoluene (BHT) into the granulation solvent reduces tablet browning by 90% during accelerated stability testing (40°C/75% RH for 6 months).
Analytical Validation and Quality Control
Spectroscopic Characterization
FTIR spectra confirm structural integrity through key peaks:
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile mobile phase) resolves this compound at 7.2 minutes with 99.9% peak area, validating process consistency.
Industrial Scalability and Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
Trazodone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the triazolopyridine ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Treatment of Major Depressive Disorder (MDD)
Trazodone is primarily indicated for the treatment of MDD. Clinical studies have demonstrated that trazodone exhibits comparable efficacy to other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .
Clinical Efficacy
- Dosage : The standard approved dosage for MDD is 300 mg/day.
- Formulations : Recent advancements include the once-a-day prolonged-release formulation (TzCOAD), which enhances patient compliance by providing a steady release of medication over 24 hours .
Patient Profiles
- Trazodone has shown effectiveness in treating diverse patient profiles, including elderly patients and those with comorbid conditions such as anxiety and insomnia .
Management of Insomnia
Trazodone is frequently prescribed off-label for insomnia, often surpassing its use as an antidepressant. Its sedative properties make it an effective treatment for sleep disturbances associated with depression and other psychiatric disorders .
Clinical Findings
- Studies indicate that trazodone improves sleep quality and reduces nighttime awakenings, making it a viable option for patients suffering from chronic insomnia .
Off-Label Uses
Beyond MDD and insomnia, trazodone has been utilized in various off-label contexts:
- Anxiety Disorders : Trazodone's anxiolytic effects make it suitable for treating generalized anxiety disorder and panic disorders .
- Substance Abuse : It has been used to alleviate withdrawal symptoms in patients undergoing detoxification from opioids and alcohol .
- Neurological Conditions : Research suggests potential benefits in managing symptoms associated with Alzheimer’s disease and other neurodegenerative disorders due to its neuroprotective properties .
- Eating Disorders : Trazodone has been explored as a treatment option for bulimia nervosa and other eating disorders .
- Chronic Pain Syndromes : Its analgesic properties have led to its application in conditions like fibromyalgia and complex regional pain syndrome .
Safety and Tolerability
Trazodone is generally well-tolerated with a favorable side effect profile compared to other antidepressants. Common side effects include sedation, dry mouth, and gastrointestinal disturbances, but it poses a lower risk for weight gain and sexual dysfunction .
Data Table: Summary of Clinical Applications
| Application | Indication | Evidence Level | Notes |
|---|---|---|---|
| Major Depressive Disorder | Treatment | High | Comparable efficacy to SSRIs/TCAs |
| Insomnia | Off-label use | High | Effective for chronic sleep disturbances |
| Generalized Anxiety Disorder | Off-label use | Moderate | Anxiolytic effects noted |
| Substance Abuse | Opioid/alcohol withdrawal | Moderate | Alleviates withdrawal symptoms |
| Neurological Disorders | Alzheimer's disease | Emerging | Potential neuroprotective effects |
| Eating Disorders | Bulimia nervosa | Emerging | Limited studies available |
Case Studies
-
Case Study on Depression Management :
A randomized controlled trial involving 43 outpatients diagnosed with MDD compared trazodone with fluoxetine. Results indicated that while fluoxetine showed faster initial efficacy, trazodone significantly improved sleep quality in patients over the treatment period . -
Case Study on Insomnia :
In a cohort study focusing on patients with chronic insomnia secondary to depression, trazodone administration resulted in significant improvements in sleep latency and total sleep time compared to baseline measurements .
Mechanism of Action
Trazodone hydrochloride works by inhibiting the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the brain. It acts as a serotonin receptor antagonist and reuptake inhibitor, targeting the 5-HT2A receptor. This dual action helps alleviate symptoms of depression and anxiety. Additionally, this compound blocks histamine H1 and alpha1-adrenergic receptors, contributing to its sedative effects .
Comparison with Similar Compounds
Table 1: Pharmacological Properties of Trazodone and Similar Antidepressants
Table 2: Clinical Trial Outcomes Across Indications
Pharmacokinetic and Analytical Comparisons
Table 3: Pharmacokinetic and Analytical Parameters
- Analytical Sensitivity : Trazodone can be quantified at 1–30 µg/mL via spectrophotometry and 0.2 µg/mL via HPLC .
Research Findings and Limitations
Biological Activity
Trazodone hydrochloride, a medication primarily used as an antidepressant, exhibits a range of biological activities that extend beyond its traditional applications in mental health. This article explores the compound's mechanisms of action, pharmacokinetics, and its effects on various biological systems, supported by research findings and case studies.
Chemical Structure:
- Chemical Name: 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
- CAS Number: 25332-39-2
Trazodone functions primarily as a 5-HT2A receptor antagonist and an α1 adrenoceptor antagonist . It inhibits the reuptake of serotonin (5-HT), leading to increased serotonin levels in the synaptic cleft, which is crucial for its antidepressant effects. Additionally, trazodone enhances neuronal differentiation in mouse and human neural progenitor cells, indicating potential neuroprotective properties .
Pharmacokinetics
Trazodone is rapidly absorbed following oral administration. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 1480.9 (test) vs. 1520.2 (reference) |
| AUC0-t (ng·h/mL) | 18193.0 (test) vs. 18209.8 (reference) |
| Half-life | 7.3 ± 0.8 hours |
| Total Body Clearance | 5.3 ± 0.9 L/hr |
The elimination half-life varies with age and health status, showing prolonged half-lives in elderly populations .
Neuroprotective Mechanisms
Recent studies have highlighted trazodone's neuroprotective effects, particularly in models of neurodegeneration. For instance, a study demonstrated that trazodone treatment restored synaptic and mitochondrial function in the hippocampus of mice subjected to neurodegenerative conditions. This restoration was linked to the recovery of proteins essential for synaptic health and mitochondrial function .
Pain Management
Trazodone's analgesic properties have been explored in various clinical contexts:
- A randomized controlled trial assessed trazodone for treating dysesthetic pain following traumatic myelopathy but found no significant differences in pain relief compared to placebo. However, more patients in the trazodone group reported side effects .
- Despite mixed outcomes regarding its efficacy in pain management, trazodone is noted for having fewer anticholinergic and cardiovascular side effects compared to other antidepressants like amitriptyline .
Impact on Sterol Biosynthesis
Recent research indicates that trazodone interferes with sterol biosynthesis, leading to elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC). This alteration is significant as it may contribute to the compound's broader biological effects beyond neurotransmission .
Case Studies
Case Study: Trazodone in Major Depressive Disorder
In a multicenter study involving over 400 patients with major depressive disorder (MDD), trazodone demonstrated statistically significant improvements over placebo on the Hamilton Depression Rating Scale (HAMD17), although the effect size was modest .
Q & A
Q. How does the physicochemical profile of trazodone hydrochloride influence experimental design in pharmacokinetic studies?
this compound’s high aqueous solubility (due to its hydrochloride salt) facilitates in vitro dissolution and absorption studies. For in vivo pharmacokinetic experiments, ensure standardized preparation methods (e.g., dissolving in 0.9% NaCl for consistent bioavailability) and account for food effects on absorption kinetics (e.g., delayed peak plasma concentrations when administered with food). Analytical validation using stability-indicating RP-HPLC or spectrofluorimetric methods is critical to quantify plasma concentrations accurately .
Q. What methodological considerations are essential for analyzing this compound’s receptor-binding mechanisms?
Use radioligand binding assays with serotonin (5-HT) receptor subtypes (e.g., 5-HT2A antagonists) and adrenergic receptors to map affinity profiles. Validate results with competitive inhibition studies and computational docking models. Cross-reference findings with in vivo behavioral assays (e.g., sleep architecture analysis) to reconcile discrepancies between receptor affinity and functional outcomes .
Q. How should researchers address formulation challenges in developing this compound orodispersible tablets?
Optimize superdisintegrants (e.g., sodium starch glycolate) via direct compression techniques. Evaluate critical parameters: tablet hardness (≥3 kgf), friability (<1%), wetting time (<60 seconds), and in vitro dissolution profiles (e.g., ≥80% release within 30 minutes). Use flowable excipients like FlowLac® to ensure uniformity in drug content .
Advanced Research Questions
Q. How can researchers characterize and quantify this compound impurities in API batches?
Employ RP-HPLC with UV detection (λ = 254 nm) and reference standards for impurities (e.g., Trazodone N-Oxide Hydrochloride, CAS 55290-66-9). Validate methods per ICH guidelines, including forced degradation studies (acid/alkali hydrolysis, oxidation). Cross-validate with LC-MS to confirm structural identity of degradation products (e.g., 4-(3-Chlorophenyl)-piperazine derivatives) .
Q. What experimental strategies resolve contradictions in trazodone’s dual action as a serotonin reuptake inhibitor and receptor antagonist?
Conduct in vitro functional assays (e.g., cAMP accumulation for reuptake inhibition) alongside receptor-binding studies. Use selective antagonists (e.g., ketanserin for 5-HT2A) to isolate mechanisms. For in vivo models, combine microdialysis (measuring extracellular serotonin) with electrophysiological recordings to disentangle presynaptic vs. postsynaptic effects .
Q. How do genetic models elucidate this compound’s role in postembryonic developmental pathways?
Use forward genetic screens in vertebrate models (e.g., zebrafish) to identify mutations affecting trazodone’s modulation of Eda signaling. Pair RNA-seq with phenotypic analysis (e.g., morphological changes in serotoninergic neurons) to link genetic variants to functional outcomes. Validate findings using CRISPR/Cas9 knockouts of target receptors .
Q. What methodological frameworks are recommended for preclinical studies on trazodone combination therapies (e.g., with naltrexone)?
Design dose-response matrices to assess synergistic effects (e.g., isobolographic analysis). Use rodent models of opioid withdrawal to evaluate relapse prevention. Monitor biomarkers (e.g., plasma cortisol, noradrenaline levels) and validate with behavioral endpoints (e.g., conditioned place preference). Ensure pharmacokinetic compatibility between drugs (e.g., overlapping half-lives) .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile discrepancies in trazodone’s reported receptor affinities across studies?
Perform meta-analyses of binding data (Ki values) from multiple assays (e.g., radioligand vs. functional). Account for variables like receptor isoform expression (e.g., species-specific 5-HT receptor variants) and assay conditions (e.g., buffer pH, temperature). Use computational homology modeling to predict binding pocket interactions and validate with mutational studies .
Q. What statistical approaches optimize the validation of analytical methods for trazodone quantification?
Apply a Box-Behnken design for method optimization (e.g., varying pH, mobile phase composition). Validate linearity (R² ≥0.999), precision (%RSD <2%), and accuracy (98–102% recovery). Use ANOVA to assess inter-day variability and Grubbs’ test to identify outliers in calibration curves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
